1-Morpholin-4-ylcyclopentanecarboxylic acid

Lipophilicity CNS Drug Design Physicochemical Profiling

1-Morpholin-4-ylcyclopentanecarboxylic acid (CAS 933690-15-4) is a conformationally constrained, non-proteinogenic amino acid building block featuring a morpholine ring directly attached to the quaternary carbon of a cyclopentane carboxylic acid. Its molecular formula is C₁₀H₁₇NO₃ with a molecular weight of 199.25 g/mol.

Molecular Formula C10H17NO3
Molecular Weight 199.25
CAS No. 933690-15-4
Cat. No. B2572200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Morpholin-4-ylcyclopentanecarboxylic acid
CAS933690-15-4
Molecular FormulaC10H17NO3
Molecular Weight199.25
Structural Identifiers
SMILESC1CCC(C1)(C(=O)O)N2CCOCC2
InChIInChI=1S/C10H17NO3/c12-9(13)10(3-1-2-4-10)11-5-7-14-8-6-11/h1-8H2,(H,12,13)
InChIKeyDLADBNOHUDFBRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Morpholin-4-ylcyclopentanecarboxylic Acid (CAS 933690-15-4): Core Identity and Procurement-Relevant Profile


1-Morpholin-4-ylcyclopentanecarboxylic acid (CAS 933690-15-4) is a conformationally constrained, non-proteinogenic amino acid building block featuring a morpholine ring directly attached to the quaternary carbon of a cyclopentane carboxylic acid [1]. Its molecular formula is C₁₀H₁₇NO₃ with a molecular weight of 199.25 g/mol . The compound is primarily supplied as a research-grade intermediate (typical purity ≥98%) for use in medicinal chemistry and fragment-based drug discovery, notably as a sp³-rich scaffold that introduces both a hydrogen-bond-accepting morpholine oxygen and a carboxylic acid handle for further derivatization . Computed physicochemical properties include a LogP of 0.716, a topological polar surface area (TPSA) of 49.77 Ų, and 2 rotatable bonds, placing it in a favorable property space for CNS drug-like chemical matter .

Why 1-Morpholin-4-ylcyclopentanecarboxylic Acid Cannot Be Simply Replaced by Piperidine or Aromatic Analogs


Superficial structural analogs—such as 1-(piperidin-4-yl)cyclopentane-1-carboxylic acid or 4-morpholin-4-ylbenzoic acid—share a similar core connectivity but differ critically in their physicochemical and pharmacological determinants. The morpholine oxygen confers a marked reduction in basicity (conjugate acid pKa ≈ 8.3 for morpholine vs. ≈ 10.6 for piperidine) [1], directly affecting ionization state at physiological pH, solubility, and off-target binding to aminergic receptors. Replacing the cyclopentane ring with a phenyl ring (as in 4-morpholinobenzoic acid) increases both LogP (ΔLogP ≈ +1.2) and aromatic ring count, shifting the compound into flatter, more promiscuous chemical space [2]. These seemingly minor structural changes produce quantifiable differences in ADME and selectivity profiles that cannot be compensated for by simple formulation adjustments, making generic substitution inadvisable without explicit comparative validation [3].

Quantitative Differentiation Evidence: 1-Morpholin-4-ylcyclopentanecarboxylic Acid vs. Closest Analogs


LogP Reduction vs. Piperidine Analog: A Matched-Pair Lipophilicity Comparison

The replacement of a piperidine ring with a morpholine ring in the cyclopentanecarboxylic acid scaffold reduces computed LogP. The target compound (1-morpholin-4-ylcyclopentanecarboxylic acid) has a computed LogP of 0.716 . In matched molecular pair analyses conducted across diverse medicinal chemistry series, morpholine-for-piperidine substitution consistently lowers logD₇.₄ by approximately 0.5–1.0 log unit, attributable to the electron-withdrawing inductive effect of the ring oxygen [1]. This is a class-level inference: direct experimental logD₇.₄ data for this specific pair have not been publicly reported, but the direction and magnitude of the shift are well-established across multiple chemotypes.

Lipophilicity CNS Drug Design Physicochemical Profiling

Amine Basicity and Ionization State: Morpholine vs. Piperidine pKa Differentiation

The conjugate acid of the morpholine nitrogen in the target compound has an expected pKa of approximately 7.5–8.5, compared to approximately 10–11 for a piperidine analog [1]. This 2–3 log unit difference in basicity means that at physiological pH (7.4), a significantly higher fraction of the morpholine compound exists in the neutral, uncharged free-base form (estimated ~30–60% neutral for morpholine vs. <1% for piperidine) [2]. This directly impacts passive membrane permeability and CNS penetration potential, as only the neutral species crosses the blood–brain barrier efficiently. The morpholine oxygen further reduces basicity through an inductive electron-withdrawing effect, making the morpholinyl-cyclopentane acid a more CNS-favorable amine building block compared to its piperidine counterpart [3].

Basicity Ionization CNS Permeability

Topological Polar Surface Area (TPSA) and CNS Drug-Likeness: Morpholine vs. Aromatic Analog

The target compound has a computed TPSA of 49.77 Ų , which falls within the optimal range for CNS drug candidates (40–90 Ų) [1]. In contrast, replacing the cyclopentane ring with a phenyl ring (4-morpholin-4-ylbenzoic acid) yields a nearly identical TPSA (49.77 Ų) but introduces a flat aromatic system that increases LogP (4-morpholinobenzoic acid vendor LogP = 1.90 vs. 0.716 for the cyclopentane analog) . The combination of low TPSA and low LogP in the target compound results in a favorable CNS MPO score (estimated ≥5.0 out of 6.0), whereas the benzoic acid analog scores lower due to elevated LogP [1]. The sp³-rich cyclopentane core also provides greater three-dimensional complexity (Fsp³ = 0.9), a property correlated with higher clinical success rates and reduced promiscuous binding [2].

CNS MPO Polar Surface Area Blood-Brain Barrier

Metabolic Soft Spot: Morpholine Ring Oxidation vs. Piperidine N-Dealkylation

The morpholine ring contains two metabolically distinct sites: the secondary amine (subject to N-oxidation and N-dealkylation) and the ether oxygen (subject to α-hydroxylation and ring opening) [1]. In contrast, piperidine analogs undergo primarily N-dealkylation and N-oxidation at a single nitrogen center [2]. Class-level in vitro metabolism studies indicate that morpholine-containing compounds generally exhibit intermediate metabolic stability in human liver microsomes (HLM), with intrinsic clearance values typically 1.5–3-fold higher than their piperidine counterparts due to the additional oxidative pathway at the ether position [1]. However, this metabolic liability can be therapeutically advantageous when a shorter half-life or reduced accumulation is desired. The specific oxidative fate of the cyclopentane-morpholine scaffold has not been reported in primary literature; the above represents class-level inference from morpholine-containing drugs such as mosapride and reboxetine [3].

Metabolic Stability Cytochrome P450 In Vitro ADME

Commercial Availability and Purity Benchmarking: Free Base vs. Hydrochloride Salt

The target compound (free base, CAS 933690-15-4) is commercially available from multiple suppliers at ≥98% purity (ChemScene CS-0462277) and ≥95% purity (AKSci HTS033170) . The hydrochloride salt (CAS 1311314-94-9) is also available from Fluorochem at 98% purity . The free base LogP of 0.716 and TPSA of 49.77 Ų indicate moderate aqueous solubility, whereas the hydrochloride salt offers enhanced aqueous solubility for in vitro assays. In comparison, the direct piperidine analog (1-(piperidin-4-yl)cyclopentane-1-carboxylic acid) is not listed as a stock compound by major vendors and requires custom synthesis, representing a significant procurement barrier . This immediate commercial availability of the morpholine compound—in both free base and salt forms—reduces lead time for SAR exploration by weeks to months compared to custom-synthesized alternatives.

Procurement Specifications Salt Form Selection Purity

Rotatable Bond Count and Conformational Preorganization: Cyclopentane vs. Cyclohexane Scaffold

The target compound contains only 2 rotatable bonds (the carboxylic acid C–O bond and the N–cyclopentane bond) , reflecting a highly preorganized structure. In comparison, 1-morpholin-4-ylcyclohexanecarboxylic acid (the six-membered ring analog) also has 2 rotatable bonds but introduces additional conformational flexibility in the cyclohexane ring (chair–boat interconversion) and increases molecular weight (+14 Da) without adding functional groups [1]. The cyclopentane ring is essentially flat (envelope conformation) and conformationally homogeneous, whereas the cyclohexane ring populates two distinct chair conformers that can differentially orient the carboxylic acid and morpholine substituents [2]. This conformational restriction in the cyclopentane scaffold can translate to greater binding affinity and selectivity when the bioactive conformation matches the ground-state geometry, a principle exploited in numerous approved drugs containing cyclopentane cores [3].

Conformational Restriction Ligand Efficiency Entropic Benefit

Procurement-Matched Application Scenarios for 1-Morpholin-4-ylcyclopentanecarboxylic Acid


CNS-Penetrant Fragment Library Design: Exploiting Low Basicity and Optimal TPSA

This compound is ideally suited as a fragment or early lead scaffold in CNS drug discovery programs where balanced physicochemical properties are critical. The morpholine nitrogen's reduced basicity (estimated pKa 7.5–8.5) ensures a significant neutral fraction at physiological pH, promoting passive blood–brain barrier penetration, while the TPSA of 49.77 Ų falls within the CNS MPO optimal range [1]. Procurement of this building block in ≥98% purity enables rapid amide coupling or esterification at the carboxylic acid handle, generating focused libraries for targets such as GPCRs, ion channels, or transporters where CNS exposure is required [2].

Kinase Hinge-Binder Motif with Reduced Off-Target Aminergic Activity

In kinase inhibitor design, morpholine is a privileged hinge-binding motif. Compared to piperidine or piperazine analogs, the morpholine oxygen reduces amine basicity (ΔpKa ≈ −2 to −3 units), which translates to reduced binding at off-target aminergic GPCRs (e.g., dopamine D₂, serotonin 5-HT₂A) that recognize protonated amines [1]. The cyclopentane carboxylic acid handle allows attachment to a kinase scaffold via amide bond formation, placing the morpholine at the hinge region while the cyclopentane core provides conformational constraint for optimal ATP-binding site complementarity [2].

Fragment Growing: Salt Form Selection for Biophysical Assays

The free base (CAS 933690-15-4) is suitable for organic synthesis and lipophilic assay conditions, while the hydrochloride salt (CAS 1311314-94-9) provides enhanced aqueous solubility (estimated ≥10 mM in PBS) for biophysical screening techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and ligand-observed NMR [1]. The availability of both forms from stock eliminates the need for in-house salt formation and characterization, accelerating fragment-to-lead timelines by 1–2 weeks per iteration [2].

Metabolic Switching Strategy: Morpholine as a Piperidine Replacement

When a lead series containing a piperidine ring shows unacceptable N-dealkylation-mediated clearance or reactive metabolite formation (e.g., iminium ion generation), the morpholine analog offers a metabolic switch. The ring oxygen introduces an alternative oxidative pathway (α-hydroxylation) that diverts metabolism away from the nitrogen center, potentially reducing the formation of reactive intermediates [1]. While this may increase overall oxidative clearance (estimated 1.5–3-fold higher Clint for morpholine class), it can eliminate a toxicophore, improving the safety profile—a trade-off that must be assessed experimentally in HLM and CYP phenotyping assays [2].

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